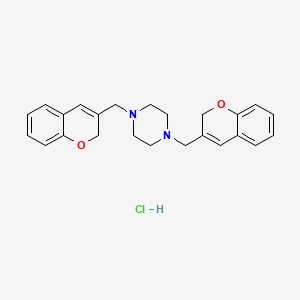![molecular formula C27H31ClN2O7S B12734693 (Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate CAS No. 93665-57-7](/img/structure/B12734693.png)
(Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate is a complex organic compound that features a combination of multiple functional groups, including a piperazine ring, a benzothiepin moiety, and a (Z)-but-2-enedioic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Benzothiepin Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiepin ring.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Esterification: The final step involves the esterification of (Z)-but-2-enedioic acid with the intermediate compound to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiepin moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds or the benzothiepin ring, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce fully or partially reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules.
Biology
Biologically, the compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may exhibit bioactivity that could be harnessed for therapeutic purposes.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
Industrially, the compound may be used as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzothiepin moiety may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to interact with and modulate the function of biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
(Z)-but-2-enedioic acid derivatives: These compounds share the (Z)-but-2-enedioic acid moiety but differ in other structural features.
Piperazine derivatives: Compounds containing the piperazine ring but with different substituents.
Benzothiepin derivatives: Molecules featuring the benzothiepin ring with various functional groups.
Uniqueness
The uniqueness of (Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate lies in its combination of multiple functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
93665-57-7 |
|---|---|
Molecular Formula |
C27H31ClN2O7S |
Molecular Weight |
563.1 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H27ClN2O3S.C4H4O4/c1-2-28-23(27)26-11-9-25(10-12-26)13-14-29-20-15-17-5-3-4-6-21(17)30-22-8-7-18(24)16-19(20)22;5-3(6)1-2-4(7)8/h3-8,16,20H,2,9-15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
MGLPTWPQPUIGBP-BTJKTKAUSA-N |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)CCOC2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CCOC2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


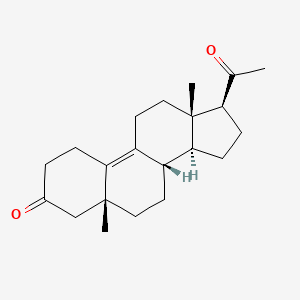
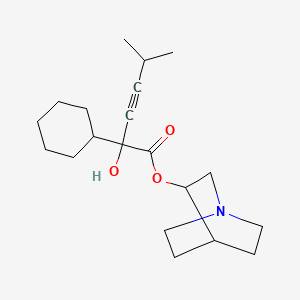
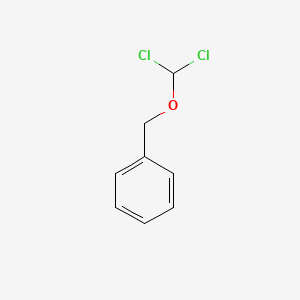

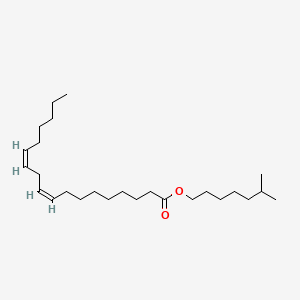
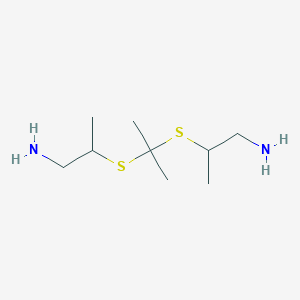
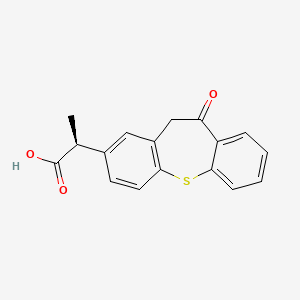
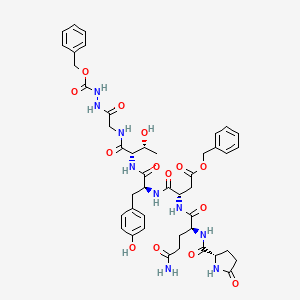
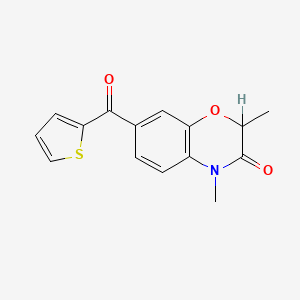
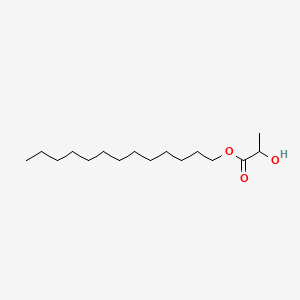
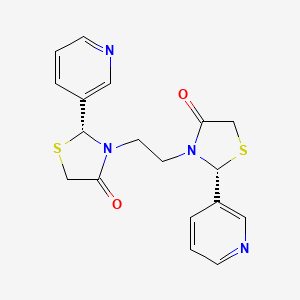

![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12734677.png)
